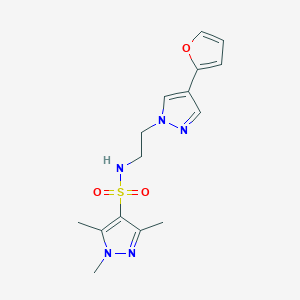

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a unique and intricate chemical compound with significant potential across various fields. Its structure comprises a furan ring, pyrazole rings, and a sulfonamide group, contributing to its reactivity and functionality in different applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, often beginning with the formation of pyrazole rings through the cyclization of appropriate hydrazines and diketones. The furanyl and sulfonamide groups are then introduced via nucleophilic substitution or coupling reactions. Detailed optimization of reaction conditions, including the choice of solvents, catalysts, and temperature, is crucial to maximize yield and purity.

Industrial Production Methods

In an industrial setting, this compound is typically produced in batch reactors where precise control over reaction parameters is maintained to ensure consistency. Scale-up processes involve rigorous testing to adapt laboratory-scale synthesis to industrial levels, ensuring safety and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: : Reactions that introduce oxygen atoms into the molecule, often altering the electronic properties and reactivity.

Reduction: : Reactions that remove oxygen atoms or add hydrogen atoms, typically impacting the stability and polarity of the compound.

Substitution: : Both nucleophilic and electrophilic substitutions where parts of the molecule are replaced by other atoms or groups, facilitating the formation of derivatives.

Common Reagents and Conditions

Key reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts like palladium on carbon (Pd/C) are often used to enhance reaction efficiency. Conditions such as acidic or basic environments and specific temperature ranges are tailored based on the desired reaction type.

Major Products Formed

The major products from these reactions include various derivatives of this compound, each with distinct properties suited for different applications, such as enhanced pharmacokinetic profiles or improved binding affinities in biological contexts.

Aplicaciones Científicas De Investigación

This compound finds extensive use in several research domains:

Chemistry: : As an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.

Biology: : In studies focusing on enzyme inhibition, receptor binding, and cellular pathways, where its unique structure provides insights into molecular interactions.

Medicine: : As a potential therapeutic agent, particularly in targeting specific enzymes or receptors implicated in diseases. Its pharmacological properties are under investigation for drug development.

Industry: : Utilized in the production of advanced materials, including polymers and coatings, where its chemical stability and reactivity are advantageous.

Mecanismo De Acción

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through the following mechanisms:

Molecular Targets: : Typically targets specific enzymes, such as kinases or proteases, involved in critical biological pathways.

Pathways: : Modulates signaling pathways by binding to receptors or inhibiting enzymes, thereby altering cellular responses and activities.

Comparación Con Compuestos Similares

Compared to other compounds with similar structures:

N-(2-(4-(thien-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : Differing by the thiophene ring, this compound exhibits distinct electronic properties and reactivity.

N-(2-(4-(benzyl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : The benzyl group introduces aromaticity, affecting the compound's binding interactions and solubility.

N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: : The pyridine ring adds nitrogen atoms, influencing the compound's polarity and coordination chemistry.

Conclusion

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a versatile and impactful compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity offer numerous possibilities for scientific exploration and industrial innovation.

Actividad Biológica

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a furan ring, pyrazole moieties, and a sulfonamide functional group. This configuration is significant as it enhances the compound's reactivity and potential interactions with biological targets. The molecular formula is C15H20N4O2S, with a molecular weight of approximately 320.41 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Furan-Pyrazole Intermediate : The furan ring is introduced into the pyrazole structure through nucleophilic substitution reactions.

- Formation of the Sulfonamide : The sulfonamide group is then added to the pyrazole core via sulfonation reactions.

- Final Modifications : Trimethylation of the pyrazole nitrogen atoms to yield the final product.

These steps require careful optimization to achieve high yields and purity.

Pharmacological Properties

Research indicates that compounds containing furan and pyrazole rings often exhibit significant pharmacological properties, including:

- Anticancer Activity : Studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction mechanisms.

- Anti-inflammatory Effects : The presence of the sulfonamide group may enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes.

- Antimicrobial Properties : Preliminary evaluations indicate potential efficacy against various bacterial strains.

The biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may selectively inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to cancer progression and inflammation.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cytotoxicity assays on cancer cell lines | IC50 values indicated significant cytotoxicity against A549 lung cancer cells. |

| Study 2 | Enzyme inhibition assays | Demonstrated selective inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs. |

| Study 3 | Antimicrobial susceptibility testing | Showed effective inhibition against Staphylococcus aureus with MIC values below 50 µg/mL. |

In Vivo Studies

Although less common, some preliminary in vivo studies have suggested promising results:

- Animal Models : Inflammatory models in mice showed reduced edema and inflammatory markers post-treatment with the compound.

Propiedades

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-11-15(12(2)19(3)18-11)24(21,22)17-6-7-20-10-13(9-16-20)14-5-4-8-23-14/h4-5,8-10,17H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEKDNCNZGBMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.